N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAVGKADUAALAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the thiazole ring.
Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable reducing agent.
Formation of the Benzamide Core: The final step involves the coupling of the fluorobenzo[d]thiazole and pyridin-2-ylmethyl intermediates with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides, thiazoles
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. This positions the compound as a promising candidate for anti-tubercular drug development. The presence of the fluorine atom enhances its reactivity and biological activity, contributing to its efficacy in combating resistant strains of bacteria .
Anticancer Potential
Similar compounds with structural features akin to this compound have demonstrated anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy research . The compound's ability to interact with specific molecular targets may inhibit tumor growth and proliferation.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzothiazole moiety.
- Introduction of the pyridine group through nucleophilic substitution.
- Final amidation to yield the target compound.
The synthetic route is crucial for optimizing yield and purity, which are essential for subsequent biological testing .
Combination Therapies
Recent studies highlight the potential of this compound in combination therapies. When used alongside cell-penetrating peptides, it has been shown to enhance antibacterial activity against resistant bacterial strains, suggesting a synergistic effect that could improve treatment outcomes for infections .
Drug Development
Given its promising biological activities, this compound serves as a lead structure for further drug development efforts targeting infectious diseases and cancer. Researchers are focusing on modifying its structure to enhance efficacy and reduce toxicity while maintaining its beneficial properties .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzothiazole and Benzamide Rings
Key Comparisons :
Key Findings :
- Fluorine Substitution : The 4-fluoro group on the benzothiazole ring may improve binding affinity to targets like ZAC by modulating electron density and steric effects. This contrasts with para-substituted benzamide analogs (e.g., 4g in ), which exhibit reduced activity due to unfavorable steric interactions .
- Pyridinylmethyl Group: The pyridin-2-ylmethyl substituent likely enhances solubility and hydrogen-bonding capacity compared to bulkier groups (e.g., morpholinomethyl in ). This aligns with , where pyridine-containing analogs (e.g., 5a) showed superior ZAC antagonism .
- Chloro vs. Fluoro : Chlorinated benzamide analogs (e.g., 1.2d and 1.2e in ) exhibit higher melting points (201–212°C) than fluorinated derivatives, suggesting fluorine’s role in reducing crystal lattice stability .
Physicochemical and Spectroscopic Properties
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound with a complex structure that integrates a benzothiazole moiety and a pyridinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.46 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving cellular uptake and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . This suggests its potential as an anti-tubercular agent. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains, highlighting their role in combating resistant infections .
Anticancer Activity
The anticancer potential of this compound is notable. In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, related compounds have demonstrated IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating significant cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | IC50 Values (µM) | Targeted Cell Lines |
|---|---|---|---|
| Antimicrobial | N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin...) | Not specified | Mycobacterium tuberculosis |
| Anticancer | Related Benzothiazole Derivatives | 3.58 - 15.36 | A431, A549, H1299 |
| Apoptosis Induction | Similar Compounds | Not specified | Various Cancer Cell Lines |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, studies suggest that benzothiazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2, by binding to their active sites and disrupting their function .
Case Studies
- Antitumor Efficacy : A study evaluating the effects of a related benzothiazole compound showed that it significantly inhibited the proliferation of A431, A549, and H1299 cancer cells while promoting apoptosis at concentrations as low as 1 µM . This highlights the potential for developing new anticancer therapies based on similar structural frameworks.
- Synergistic Effects : Interaction studies have indicated that this compound can enhance the efficacy of other therapeutic agents when used in combination therapies. For example, it has been shown to work effectively with cell-penetrating peptides to improve antibacterial activity against resistant strains of bacteria.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
